4-(3-Bromophenoxy)-2-chloropyrimidine
Description
4-(3-Bromophenoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science
Properties
IUPAC Name |
4-(3-bromophenoxy)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERUVIIZWJDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenoxy)-2-chloropyrimidine typically involves the reaction of 3-bromophenol with 2-chloropyrimidine under specific conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenoxy)-2-chloropyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions) are often employed using palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the bromophenoxy group can lead to the formation of a bromophenol derivative.
Scientific Research Applications
4-(3-Bromophenoxy)-2-chloropyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Agriculture: It can be used in the development of agrochemicals such as herbicides and fungicides.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological processes involving pyrimidine derivatives and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in pyrimidine metabolism or signaling pathways. The bromophenoxy and chloropyrimidine groups contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenoxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
4-(3-Bromophenoxy)piperidine: A compound with a piperidine ring, used in neuroscience research.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
4-(3-Bromophenoxy)-2-chloropyrimidine is unique due to the presence of both bromophenoxy and chloropyrimidine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including medicinal chemistry, agriculture, and material science, making it a valuable compound for scientific research and industrial applications.
Biological Activity
4-(3-Bromophenoxy)-2-chloropyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring substituted with a bromophenoxy group and a chlorine atom. This unique structure contributes to its biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits potential as an antibacterial agent.
- Anticancer Activity : Shows promise in inhibiting tumor growth.
- Enzyme Inhibition : Functions as an inhibitor of several key enzymes involved in cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and DNA replication .
- Targeting Receptor Tyrosine Kinases (RTKs) : Compounds structurally related to this compound have demonstrated the ability to inhibit RTKs like PDGFRβ and VEGFR-2, leading to reduced tumor proliferation and angiogenesis .
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains. For instance, it was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics in laboratory settings.
Anticancer Studies
Research involving human tumor cell lines has shown that derivatives of this compound can inhibit cell proliferation significantly. In one study, a related compound demonstrated a reduction in tumor growth in mouse models, indicating potential for therapeutic applications in oncology .
Data Tables
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Antibacterial | Dihydroorotase | Inhibition | |
| Anticancer | PDGFRβ, VEGFR-2 | Tumor growth inhibition | |
| Enzyme Inhibition | DNA gyrase | Reduced DNA replication |
Research Findings
Several studies have explored the pharmacokinetics and toxicity profiles of this compound. Notably:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
